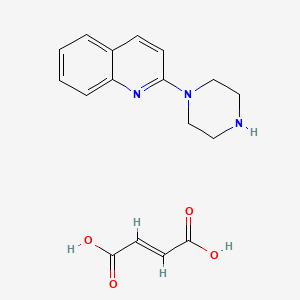
2-(Piperazin-1-yl)quinoline fumarate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Piperazin-1-yl)quinoline fumarate is a compound that combines a quinoline ring with a piperazine moiety. This compound is of significant interest due to its potential pharmacological properties and its role as a building block in the synthesis of various heterocyclic compounds with potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-yl)quinoline derivatives typically involves the reaction of 2-haloquinolines with piperazine. This can be achieved through various methods, including alkylation, arylation, acylation, and reductive amination . For example, the reaction of 2-chloroquinoline with piperazine in the presence of a base such as potassium carbonate can yield the desired product .
Industrial Production Methods
Industrial production methods for 2-(Piperazin-1-yl)quinoline fumarate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
化学反応の分析
Types of Reactions
2-(Piperazin-1-yl)quinoline undergoes various chemical reactions, including:
Acylation: Reaction with acyl chlorides to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Claisen-Schmidt Condensation: Formation of α,β-unsaturated carbonyl compounds.
1,3-Dipolar Cycloaddition: Formation of five-membered heterocycles.
Reductive Amination: Formation of secondary amines from aldehydes or ketones.
Common Reagents and Conditions
Common reagents used in these reactions include acyl chlorides, sulfonyl chlorides, aldehydes, and ketones. Reaction conditions often involve the use of bases such as potassium carbonate or sodium hydride, and solvents like dichloromethane or tetrahydrofuran .
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized to enhance their pharmacological properties .
科学的研究の応用
作用機序
The mechanism of action of 2-(Piperazin-1-yl)quinoline fumarate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit bacterial growth by targeting essential enzymes and disrupting cellular processes . The exact molecular targets and pathways may vary depending on the specific application and the type of organism or cell being studied .
類似化合物との比較
Similar Compounds
Similar compounds include other quinoline derivatives such as:
Uniqueness
What sets 2-(Piperazin-1-yl)quinoline fumarate apart is its unique combination of a quinoline ring and a piperazine moiety, which imparts distinct pharmacological properties.
特性
分子式 |
C17H19N3O4 |
|---|---|
分子量 |
329.35 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;2-piperazin-1-ylquinoline |
InChI |
InChI=1S/C13H15N3.C4H4O4/c1-2-4-12-11(3-1)5-6-13(15-12)16-9-7-14-8-10-16;5-3(6)1-2-4(7)8/h1-6,14H,7-10H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChIキー |
QYJJDHZHSCTBII-WLHGVMLRSA-N |
異性体SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3C=C2.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3C=C2.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















